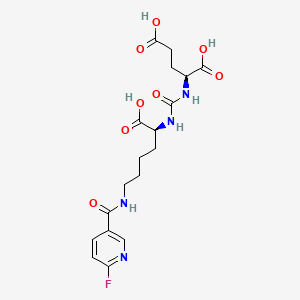
Dcfpyl
Vue d'ensemble
Description
18F-DCFPyL is a urea-based small-molecule inhibitor of prostate-specific membrane antigen (PSMA) that was developed at Johns Hopkins University . It was approved by the Food and Drug Administration for evaluation before definitive therapy and for biochemical recurrence .
Synthesis Analysis
The automated radiosynthesis of [18F]DCFPyL can be achieved via a direct radiofluorination synthesis route in a single reactor automated synthesis unit . The process involves a direct nucleophilic heteroaromatic substitution reaction . The synthesis is completed within 55 minutes, including HPLC purification, and yields the radiotracer [18F]DCFPyL in decay-corrected radiochemical yields of 23±5% .
Molecular Structure Analysis
18F-DCFPyL is a urea-based small molecule . It acts as an inhibitor of the prostate-specific membrane antigen (PSMA) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [18F]DCFPyL include a direct nucleophilic heteroaromatic substitution reaction .
Applications De Recherche Scientifique
Prostate Cancer Detection and Management
Dcfpyl, also known as 18F-DCFPyL, is a positron emission tomography (PET) imaging agent that has been approved by the U.S. Food and Drug Administration for use in prostate cancer lesion detection . It targets the prostate-specific membrane antigen (PSMA), which is often overexpressed in prostate cancer . Studies have shown that 18F-DCFPyL PET is superior to conventional imaging techniques in detecting prostate cancer lesions . Furthermore, it has been found to significantly affect the management of patients with prostate cancer, with a higher PET positivity rate correlating with a higher proportion of management changes .
Biochemical Recurrence Staging
In patients with biochemical recurrence of prostate cancer, the use of 18F-DCFPyL PET has been shown to result in management changes in 50% of cases . This suggests that this imaging technique could play a crucial role in the staging and subsequent management of patients with biochemical recurrence.
Primary Staging of Prostate Cancer
For primary staging of prostate cancer, the use of 18F-DCFPyL PET has resulted in management changes in 22% of cases . This indicates that 18F-DCFPyL PET could be beneficial in the initial staging of prostate cancer, potentially leading to more effective treatment strategies.
Automated Synthesis for Clinical Applications
The synthesis of 18F-DCFPyL can be automated via a direct radiofluorination synthesis route in a single reactor automated synthesis unit . This makes it easier to produce 18F-DCFPyL in good radiochemical yields for clinical applications .
Preclinical Prostate Cancer Models
18F-DCFPyL has been validated in preclinical models of prostate cancer . It has been shown to have high PSMA-mediated tumor uptake combined with superior clearance parameters . This suggests that 18F-DCFPyL could be a valuable tool in preclinical research on prostate cancer.
Imaging of Benign Bone Lesions
18F-DCFPyL has been reported to have uptake in certain benign bone lesions, such as Paget disease, fibrous dysplasia, hemangioma, and avascular necrosis . This suggests that 18F-DCFPyL could potentially be used in the imaging and diagnosis of these conditions.
Mécanisme D'action
Target of Action
DCFPyL, also known as Piflufolastat F 18, is a urea-based small-molecule inhibitor . Its primary target is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane glycoprotein that plays a role in dietary folate uptake and the release of neurotransmitters within the brain . It is expressed in the prostate at levels roughly 1000-fold greater than elsewhere in the body, and even higher in prostate cancer tissue .
Mode of Action
DCFPyL binds to PSMA, allowing for the visualization of cancerous prostate tissue . This binding is crucial for the compound’s diagnostic capabilities in imaging PSMA-positive lesions in men with prostate cancer .
Biochemical Pathways
The biochemical pathways affected by DCFPyL primarily involve the binding to PSMA, a protein that is overexpressed in prostate cancer cells . This binding allows for the visualization of these cells, aiding in the diagnosis and monitoring of prostate cancer .
Pharmacokinetics
The pharmacokinetics of DCFPyL involve its uptake in normal organs and in metastatic prostate cancer . Initial clinical evaluation demonstrated high tumor uptake, comparable to that of 68Ga-PSMA-11 and improved relative to 18F-DCFBC . It also showed favorable clearance, with normal-tissue distribution resulting in a radiation dose within the limits required by the FDA .
Result of Action
The result of DCFPyL’s action is the ability to visualize PSMA-positive lesions in men with prostate cancer . This allows for more accurate and earlier detection of suspected prostate cancer metastases or recurrences . It is particularly useful for patients who have suspected metastases and are candidates for initial definitive therapy, and for men with a suspected recurrence of prostate cancer based on elevated prostate-specific antigen (PSA) levels .
Action Environment
The action environment of DCFPyL is within the human body, specifically in tissues where PSMA is overexpressed . Environmental factors that could influence DCFPyL’s action, efficacy, and stability include the patient’s overall health status, the stage of the prostate cancer, and the presence of other medical conditions. More research is needed to fully understand how these and other factors may impact the effectiveness of dcfpyl .
Orientations Futures
The OSPREY and CONDOR clinical trials have demonstrated the superiority of 18F-DCFPyL over conventional imaging modalities for the staging and restaging of prostate cancer . The remarkable diagnostic accuracy of PSMA-PET is reshaping prostate cancer imaging and the modularity of these agents hint at exciting new diagnostic and therapeutic opportunities that have the potential to improve the care of patients with prostate cancer as a whole .
Propriétés
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(6-fluoropyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWVRJUNLXQDSP-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114097 | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dcfpyl | |
CAS RN |
1423758-00-2 | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423758-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DCFPYL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423758002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[[(1S)-1-Carboxy-5-[[(6-fluoro-3-pyridinyl)carbonyl]amino]pentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFLUFOLASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VH67YON8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)
![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)


